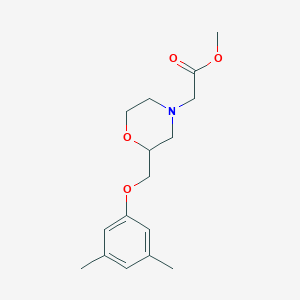
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is a complex organic compound that features a morpholine ring, a phenoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate typically involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with morpholine to produce the morpholino derivative. Finally, esterification with methyl chloroacetate yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the morpholine ring may enhance its binding affinity. The ester group allows for hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,5-dimethylphenoxy)propanoate: Similar structure but with a propanoate ester instead of a morpholino group.
2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole:
Uniqueness
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is unique due to its combination of a morpholine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of C16H22N2O3 and a molecular weight of approximately 278.35 g/mol. Its structure incorporates a morpholino group, which is known for its ability to enhance solubility and bioavailability of drug candidates. The presence of the 3,5-dimethylphenoxy moiety contributes to its reactivity and interaction with biological targets, making it a subject of interest in drug discovery.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. It has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies have indicated that similar compounds can inhibit tyrosinase, an enzyme critical in melanin production, which has implications for treating hyperpigmentation disorders .
Binding Affinity Studies
Interaction studies have demonstrated that this compound binds effectively to specific receptors and enzymes, influencing cellular processes. Such binding affinity is crucial for understanding how the compound can modulate biochemical pathways, leading to therapeutic effects. The identification of these interactions can aid in designing more effective drugs with fewer side effects .
Biological Activity Overview
Case Studies and Research Findings
Recent investigations have focused on the compound's efficacy in various biological contexts:
- Anti-Melanogenic Effects : In cell-based experiments using B16F10 melanoma cells, this compound analogs were found to inhibit melanin production significantly. This effect was attributed to their ability to inhibit tyrosinase activity within these cells .
- Cytotoxicity Assessments : Studies assessing cell viability revealed that certain analogs maintained viability at concentrations up to 20 µM after 48 hours of treatment. However, some analogs showed concentration-dependent cytotoxicity at lower concentrations .
- Antioxidant Studies : The antioxidant potential of related compounds was evaluated using various assays (e.g., DPPH radical scavenging). These studies suggested that some derivatives could serve as effective antioxidants, potentially mitigating oxidative damage in biological systems .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl 2-[2-[(3,5-dimethylphenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C16H23NO4/c1-12-6-13(2)8-14(7-12)21-11-15-9-17(4-5-20-15)10-16(18)19-3/h6-8,15H,4-5,9-11H2,1-3H3 |
InChI Key |
CLTFIEMTJQZBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CN(CCO2)CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















